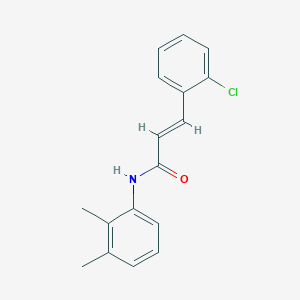

![molecular formula C16H23N5O2 B5587649 4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)

4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a part of a class of chemicals that includes various piperidine and pyrazole derivatives. These compounds are synthesized and studied for their potential applications in various fields, though this response will focus solely on their chemical and physical properties, excluding their applications in drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is produced through a robust three-step synthesis, including nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012). Additionally, the synthesis of similar compounds, like 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles, is achieved through a three-component condensation process (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic methods, including 1H NMR and ESI MS. The structure often features a piperidine ring and a pyrazole ring, with various substituents depending on the specific synthesis route and starting materials. For instance, a study on a related compound demonstrated the structure using spectroscopic analysis (Li Gu-ca, 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic aromatic substitution, hydrogenation, iodination, and three-component condensation. The choice of reaction conditions, such as temperature and solvent, significantly impacts the yield and purity of the final product. For example, a study reported the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans via a chemical and electrochemical three-component condensation process (Shestopalov et al., 2002).

科学的研究の応用

Synthesis Techniques

Researchers have developed convenient methods for preparing azolyl piperidines, including compounds structurally related to the one of interest, by arylation of azoles (e.g., pyrazoles, imidazoles) followed by reduction. These methods extend to benzo analogues, demonstrating the versatility of synthesis approaches for such compounds (Shevchuk et al., 2012).

Sensor Development

A novel fluorescence sensor for hydrazine detection uses a structure incorporating an imidazopyridine dye, highlighting the application of similar chemical structures in environmental and analytical chemistry for selective detection in aqueous environments (Liu Li et al., 2018).

Antibacterial and Antimalarial Activity

Compounds with a 5-imidazopyrazole core have shown promising antibacterial, antituberculosis, and antimalarial activities. This demonstrates the potential biomedical applications of similar structures in designing new therapeutic agents (Kalaria et al., 2014).

DNA Gyrase Inhibition

Derivatives featuring pyrazole, oxazole, and imidazole rings, akin to the compound of interest, have been studied for their DNA gyrase inhibition and resultant antibacterial activity. This suggests potential applications in developing new antibiotics targeting drug-resistant bacteria (Tanitame et al., 2004).

特性

IUPAC Name |

[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-2-3-13-10-14(19-18-13)15(22)21-7-4-16(23,5-8-21)11-20-9-6-17-12-20/h6,9-10,12,23H,2-5,7-8,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISSWYOUJFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)N2CCC(CC2)(CN3C=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)